2-(4-Chlorobutyl)-1,8-naphthyridine
CAS No.:
Cat. No.: VC17595087
Molecular Formula: C12H13ClN2
Molecular Weight: 220.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13ClN2 |
|---|---|
| Molecular Weight | 220.70 g/mol |
| IUPAC Name | 2-(4-chlorobutyl)-1,8-naphthyridine |
| Standard InChI | InChI=1S/C12H13ClN2/c13-8-2-1-5-11-7-6-10-4-3-9-14-12(10)15-11/h3-4,6-7,9H,1-2,5,8H2 |
| Standard InChI Key | XWAJZCZJCQGWTQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(N=C1)N=C(C=C2)CCCCCl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s core consists of a 1,8-naphthyridine system—a fused bicyclic structure with nitrogen atoms at positions 1 and 8. The 4-chlorobutyl substituent at position 2 introduces a chlorine-terminated alkyl chain, enhancing lipophilicity and potential bioactivity. Key molecular parameters include:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₄ClN₂ | Estimated |
| Molecular Weight | 237.70 g/mol | Calculated |
| Density | ~1.4–1.6 g/cm³ | Extrapolated |
| Boiling Point | ~300–320°C | Analog Data |
| LogP | ~2.8–3.2 | Predicted |
The chlorine atom on the butyl chain contributes to electrophilic reactivity, while the naphthyridine core enables π-π stacking interactions, critical for binding biological targets .
Spectroscopic Data
Infrared (IR) spectroscopy of related 1,8-naphthyridine derivatives reveals characteristic absorptions for C–Cl stretches (655–750 cm⁻¹) and aromatic C=C/C=N vibrations (1,450–1,600 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra for the 4-chlorobutyl chain would display signals at δ 3.6–3.8 ppm (m, –CH₂Cl) and δ 1.4–1.8 ppm (m, –CH₂–CH₂–), while the naphthyridine protons resonate between δ 7.5–9.0 ppm .
Physicochemical and Pharmacological Properties
Solubility and Stability
The compound’s LogP (~3.0) suggests moderate lipophilicity, favoring membrane permeability but limiting aqueous solubility. Stability studies under varying pH (2–10) and temperature (25–40°C) are essential, as chloroalkyl chains may undergo hydrolysis or elimination .
Biological Activity
While no direct studies on 2-(4-Chlorobutyl)-1,8-naphthyridine exist, structurally related 1,8-naphthyridines exhibit anti-proliferative effects via cannabinoid receptor (CB2R) modulation . For instance, 2-oxo-1,8-naphthyridine derivatives induce apoptosis in leukemia cells by activating JunD transcription factors and ceramide pathways . The chlorobutyl chain may enhance CB2R affinity due to increased hydrophobic interactions.
Applications in Medicinal Chemistry
Anticancer Agents
1,8-Naphthyridine derivatives are explored for their ability to arrest cell cycle progression (G1/S phase) and trigger caspase-mediated apoptosis. The chloroalkyl substituent in 2-(4-Chlorobutyl)-1,8-naphthyridine could potentiate these effects by improving target binding or metabolic stability .
Antimicrobial Activity
Analogous chlorinated naphthyridines show inhibitory effects against Gram-positive bacteria (e.g., Staphylococcus aureus) by disrupting DNA gyrase. The 4-chlorobutyl group may further enhance penetration through bacterial membranes .
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